2-Ethyl-1,6-hexanediol
Description
Contextualization within the Diol Family of Chemical Compounds
Diols, also known as glycols, are a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups. wikipedia.orgwikipedia.org This dual functionality makes them versatile reactants in various chemical transformations. wikipedia.org The diol family is extensive and can be categorized based on the relative positions of the hydroxyl groups. wikipedia.orgyoutube.com
Vicinal diols (or glycols): Have hydroxyl groups on adjacent carbon atoms, such as in ethylene (B1197577) glycol. wikipedia.org
Geminal diols: Possess two hydroxyl groups attached to the same carbon atom and are often unstable. wikipedia.org
Other diols: Feature hydroxyl groups separated by two or more carbon atoms, as seen in 1,4-butanediol (B3395766) and our subject, 2-Ethyl-1,6-hexanediol. wikipedia.org
Diols are fundamental in polymer chemistry, where they serve as co-monomers in the production of polyesters and polyurethanes. wikipedia.orgtaylorandfrancis.com They also find use in the synthesis of plasticizers and as solvents. ontosight.ai
Nomenclature and Structural Isomerism Considerations in Hexanediols
The systematic IUPAC name for this compound is 2-ethylhexane-1,6-diol. nih.gov The naming conventions for hexanediols, which have the general formula C6H14O2, are crucial for distinguishing between its various structural isomers. wikipedia.orgnih.gov Structural isomers share the same molecular formula but differ in the arrangement of their atoms. doubtnut.com
For hexane (B92381), C6H14, there are five structural isomers: n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. doubtnut.comyoutube.com When two hydroxyl groups are introduced to form hexanediols, the number of possible isomers increases significantly. The position of the hydroxyl groups and any branching in the carbon chain create a diverse array of hexanediol (B3050542) isomers, each with unique properties. For instance, 1,6-hexanediol (B165255) is a linear diol, while this compound has a branched structure. ontosight.aiwikipedia.org Other examples of hexanediol isomers include 1,2-hexanediol (B41856) and 2,5-hexanediol. cdnsciencepub.comnih.gov
Table 1: Properties of this compound and a Related Isomer
| Property | This compound | 2-Ethyl-1,3-hexanediol (B165326) |
|---|---|---|
| CAS Number | 15208-19-2 chemnet.comnih.gov | 94-96-2 sigmaaldrich.comnist.gov |
| Molecular Formula | C8H18O2 chemnet.comnih.gov | C8H18O2 sigmaaldrich.comnih.gov |
| Molecular Weight | 146.23 g/mol nih.gov | 146.23 g/mol sigmaaldrich.comnih.gov |
| Boiling Point | Not readily available | 241-249 °C sigmaaldrich.comsigmaaldrich.com |
| Melting Point | Not readily available | -40 °C sigmaaldrich.comsigmaaldrich.com |
| Density | Not readily available | 0.933 g/mL at 25 °C sigmaaldrich.com |
| Solubility in Water | Soluble smolecule.com | 42 g/L sigmaaldrich.com |
Overview of Research Trajectories for Related Alkane Diols
Research into alkane diols is driven by their wide range of industrial applications. wikipedia.orgcir-safety.org A significant area of investigation is their use in the synthesis of polymers. taylorandfrancis.comwikipedia.org For example, 1,6-hexanediol is a key component in the production of polyesters and polyurethanes, imparting flexibility and hardness to the resulting polymers. wikipedia.org
Recent research has also focused on the development of more sustainable and efficient methods for synthesizing diols. This includes microbial production routes and two-stage synthesis processes from alkanes. researchgate.netbiofueljournal.com For instance, researchers have explored the microbial production of medium-chain-length α, ω-diols, which are valuable building blocks for materials like coatings and polymers. researchgate.net
Furthermore, the atmospheric chemistry of alkanes and their degradation products, which can include diols, is an active area of study. researchgate.net Understanding the transformation of these compounds in the environment is crucial for assessing their environmental impact. researchgate.netcopernicus.org The study of gas-particle partitioning and the identification of sources of atmospheric n-alkanes contribute to a more complete picture of their lifecycle. researchgate.net
Structure
3D Structure
Properties
CAS No. |
15208-19-2 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-ethylhexane-1,6-diol |
InChI |
InChI=1S/C8H18O2/c1-2-8(7-10)5-3-4-6-9/h8-10H,2-7H2,1H3 |
InChI Key |
AJKXDPSHWRTFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCO)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 1,6 Hexanediol
Advanced Catalytic Routes for 2-Ethyl-1,6-hexanediol Formation
Catalysis plays a pivotal role in the synthesis of this compound, with different catalytic systems being employed to optimize reaction conditions and product yield.
Heterogeneous Catalysis in Targeted Synthesis
Heterogeneous catalysts are widely utilized in the production of diols due to their ease of separation from the reaction mixture and potential for reuse. In the synthesis of related diols like 1,6-hexanediol (B165255), heterogeneous catalysts are crucial. For instance, the hydrogenation of adipic acid to 1,6-hexanediol is achieved using a highly selective, heterogeneous catalyst in a reactive distillation system. matthey.com Similarly, vapor-phase hydrogenation over a heterogeneous, low-cost, base metal catalyst is a key step in some industrial processes. matthey.com
The production of 1,6-hexanediol from biomass-derived feedstocks also heavily relies on heterogeneous catalysts. wisc.edu For example, a three-step route from tetrahydropyran-2-methanol (B90372) (THP2M) to 1,6-hexanediol utilizes a SiAl-based catalyst for dehydration, followed by hydration and subsequent hydrogenation over Ni/TiO2. wisc.edu Another approach involves the conversion of cellulose-derived tetrahydrofuran-dimethanol (THFDM) to 1,6-hexanediol using Pt-WOx/TiO2 catalysts. researchgate.net While these examples focus on the closely related 1,6-hexanediol, the principles of using solid-phase catalysts for hydrogenation and hydrogenolysis reactions are directly applicable to the synthesis of this compound from suitable precursors.
Homogeneous Catalysis Approaches for Improved Selectivity
Homogeneous catalysis offers advantages in terms of reaction speed and selectivity due to the catalyst being in the same phase as the reactants. dntb.gov.uamdpi.com While specific examples detailing the use of homogeneous catalysts for the direct synthesis of this compound are not prevalent in the provided search results, the underlying principles are relevant. Homogeneous catalysts are instrumental in various organic transformations that could be part of a synthetic route to the target molecule. dntb.gov.ua
Exploration of Biocatalytic Pathways
Biocatalysis is emerging as a sustainable alternative for chemical synthesis, utilizing enzymes to perform reactions under mild conditions. nih.govresearchgate.net Research has demonstrated the potential of biocatalytic cascades for the production of diols. For instance, a one-pot biosynthesis of 1,6-hexanediol from cyclohexane (B81311) has been developed using a microbial consortium of engineered E. coli cells. researchgate.netrsc.org This process involves multiple enzymatic steps to convert the starting material into the desired diol. rsc.org
Another biocatalytic approach involves a two-stage process for the microbial production of medium-chain-length α,ω-diols, including 1,6-hexanediol, from n-hexane. researchgate.net This method separates the synthesis of a diol precursor from its subsequent hydrolysis to the final diol, preventing overoxidation. researchgate.net Furthermore, an integrated biocatalytic and chemocatalytic pathway has been proposed for the synthesis of 2-ethylhexanol from glucose, where butyraldehyde (B50154) produced via fermentation is catalytically converted to the final product. researchgate.net These biocatalytic strategies highlight a promising and environmentally friendly route towards the production of this compound and related compounds.
Multi-Step Organic Synthesis Strategies for this compound
Traditional organic synthesis provides a robust framework for the construction of this compound, primarily through the creation and subsequent modification of key precursors.
Aldol (B89426) Condensation Derived Precursors
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis and is central to the industrial preparation of precursors for 2-ethylhexanol, a structurally similar alcohol. pressbooks.pub The commercial synthesis of 2-ethyl-1-hexanol starts with the aldol condensation of butanal. pressbooks.pub This reaction forms 2-ethyl-2-hexenal, which can then be further processed. pressbooks.pubgoogle.com A similar strategy can be envisioned for this compound, where an appropriate aldol condensation product would serve as a key intermediate. For instance, the aldol condensation of n-butyraldehyde can lead to the formation of 2-ethyl-3-hydroxyhexanal (B1620174). google.com
A bifunctional catalyst, such as Ni/Ce-Al2O3, can facilitate the direct synthesis of 2-ethylhexanol from n-butanal through an integrated aldol condensation and hydrogenation process. rsc.org This highlights the potential for streamlined multi-step syntheses in a single pot.
Hydrogenation and Reduction Strategies
Hydrogenation is a critical step in converting intermediates, often derived from aldol reactions, into the final saturated diol. The catalytic hydrogenation of 2-ethylhex-2-enal (B1203452) is a known process for producing 2-ethylhexanal, which is a precursor to 2-ethylhexanoic acid. google.com Palladium catalysts, particularly on an aluminum oxide support, are effective for this transformation. google.com
The reduction of a carbonyl group and a carbon-carbon double bond is necessary to convert an α,β-unsaturated aldehyde intermediate to a saturated diol. The hydrogenation of 2-ethyl hexene-2-al-1 can be controlled to selectively produce 2-ethyl hexanal (B45976) without significant formation of 2-ethyl hexanol by using a palladium catalyst under specific conditions. google.com Further reduction of the aldehyde group would then yield the primary alcohol. In the synthesis of 2-ethyl-1,3-hexanediol (B165326), the intermediate 2-ethyl-3-hydroxyhexanal is hydrogenated using a Raney nickel catalyst. google.com Similarly, the reduction of keto-esters with lithium aluminum hydride is a common laboratory method for preparing various hexanediols. cdnsciencepub.com
Optimization of Reaction Conditions for Yield and Purity
The synthesis of this compound, a branched diol, requires precise control over reaction conditions to maximize yield and ensure high purity. While direct literature on the optimization of this compound synthesis is specific, principles can be derived from the synthesis of structurally similar compounds like 1,6-hexanediol and other branched diols, such as 2-ethyl-1,3-hexanediol. Key optimization parameters include the choice of catalyst, temperature, pressure, and reaction time.
A common route to diols involves a two-step process: an initial condensation reaction followed by hydrogenation. For instance, the synthesis of 2-ethyl-1,3-hexanediol from n-butyraldehyde involves an aldol condensation followed by hydrogenation. quora.comgoogle.com In such processes, the aldol condensation step is critical, as side reactions can lead to impurities like 2-ethylhexenal, which upon hydrogenation yields the undesired 2-ethylhexanol. google.com The use of a phase-transfer catalyst in conjunction with an alkali metal hydroxide (B78521) has been shown to improve the efficiency and controllability of the aldol step, significantly reducing the formation of byproducts. google.com
The subsequent hydrogenation step also requires careful optimization. Catalytic hydrogenation using catalysts like Raney nickel is effective. google.com The temperature and pressure are crucial variables; for example, the hydrogenation of an intermediate to 2-ethyl-1,3-hexanediol is preferably carried out at temperatures of 60-140 °C and pressures of 10-60 bar to achieve high yields. google.com Higher temperatures or prolonged reaction times can lead to increased byproduct formation. google.com The choice of reducing agent is also pivotal. While powerful hydrides like lithium aluminum hydride can be used for the reduction of keto-esters to diols, milder and more selective reagents are often preferred to improve the purity of the final product. cdnsciencepub.com
The following interactive table illustrates how reaction conditions can be optimized for a related diol synthesis, highlighting the impact on product yield and byproduct formation.
Optimization of 2-ethyl-1,3-hexanediol Synthesis
| Catalyst System | Reaction Time (Aldol Step) | Final Product Yield (2-ethyl-1,3-hexanediol) | Key Byproduct Yield (2-ethylhexanol) | Reference |
|---|---|---|---|---|
| KOH | 2.5 hours | ~50% | Not specified, but byproduct formation is a known issue | google.com |
| KOH + Phase-Transfer Catalyst | 2.5 hours | Nearly 60% | < 2% | google.com |
| KOH + Phase-Transfer Catalyst | 20 hours | 17.4% | 58.9% | google.com |
Sustainable Synthesis Approaches for this compound
The chemical industry is increasingly shifting towards sustainable practices, driven by the need to reduce environmental impact and utilize renewable resources. This trend is highly relevant to the production of specialty chemicals like this compound.
Utilizing Renewable Feedstocks for Diol Production
A key strategy for sustainable chemical production is the use of renewable feedstocks, such as biomass, to replace traditional petroleum-based starting materials. nih.gov Lignocellulosic biomass, the most abundant organic polymer in nature, is a promising renewable source for producing valuable platform chemicals. researchgate.net
Significant research has focused on converting biomass-derived molecules into linear diols like 1,6-hexanediol (HDO), which serves as a structural backbone for this compound. wisc.edufrontiersin.org Platform molecules such as 5-hydroxymethylfurfural (B1680220) (HMF) and tetrahydrofuran-dimethanol (THFDM), both obtainable from cellulose, can be catalytically converted to HDO. researchgate.netfrontiersin.org
The conversion of THFDM to HDO, for example, can be achieved with yields up to 70% using a Pt-WOx/TiO2 catalyst. researchgate.net This process involves the ring-opening of THFDM to 1,2,6-hexanetriol (B48424) (HTO), followed by hydrogenolysis to 1,6-HDO. researchgate.net Another route starts from HMF, which can be hydrogenated and hydrolyzed to produce HDO. nih.gov These biomass-to-diol pathways represent a significant step towards a bio-based economy. energy.gov While these methods primarily yield linear diols, they establish a renewable platform from which branched diols could potentially be synthesized through further catalytic transformations.
The table below summarizes yields for 1,6-hexanediol production from different renewable feedstocks.
Production of 1,6-Hexanediol from Renewable Feedstocks
| Starting Material (Biomass-derived) | Catalyst | Overall Yield of 1,6-HDO | Reference |
|---|---|---|---|
| Tetrahydrofuran-dimethanol (THFDM) | Pt-WOx/TiO2 | Up to 70% | researchgate.net |
| 5-Hydroxymethylfurfural (HMF) | Pd/SiO2 + Ir-ReOx/SiO2 | Up to 57.8% | nih.gov |
| Tetrahydropyran-2-methanol (THP2M) | K-BEA (for dehydration) then Ni/C or Ru/C (for hydrogenation) | 34% | rsc.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.seresearchgate.net The application of these principles is crucial for the sustainable synthesis of this compound.
Key principles of green chemistry applicable to this synthesis include:
Use of Renewable Feedstocks : As discussed previously, sourcing starting materials from biomass is a cornerstone of green chemistry. sci-hub.se
Catalysis : The use of highly selective catalysts is preferred over stoichiometric reagents to minimize waste. snu.ac.kr This includes the development of reusable heterogeneous catalysts or highly efficient biocatalysts.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. snu.ac.kr
Safer Solvents and Auxiliaries : Efforts should be made to eliminate the use of hazardous solvents and separation agents, replacing them with greener alternatives like water, supercritical fluids, or solvent-free conditions. sci-hub.seresearchgate.net
Biocatalysis : The use of enzymes or whole-cell systems offers a powerful green alternative to traditional chemical synthesis. nih.gov Biocatalytic processes often occur under mild conditions (ambient temperature and pressure) in aqueous environments, with high selectivity. rsc.orgresearchgate.net For example, a de novo designed biocatalytic cascade using engineered E. coli has been developed for the one-pot synthesis of 1,6-hexanediol from cyclohexane under mild conditions. rsc.org Carboxylic acid reductases (CARs) have also been shown to reduce dicarboxylic acids to their corresponding diols, presenting a potential enzymatic route for diol synthesis. nih.gov
Design for Energy Efficiency : Minimizing the energy requirements of chemical processes has significant environmental and economic benefits. sci-hub.se Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis, is a key goal. sci-hub.se
By integrating these principles, the synthesis of this compound can be made more environmentally benign, economically viable, and sustainable.
Chemical Transformations and Reaction Mechanisms of 2 Ethyl 1,6 Hexanediol
Reactivity of Hydroxyl Groups in 2-Ethyl-1,6-hexanediol
The terminal hydroxyl groups are nucleophilic and can undergo a variety of substitution and oxidation reactions. These reactions form the basis for the synthesis of a wide range of derivatives, including polyesters, polyethers, and lactones.
This compound serves as a diol monomer in step-growth polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. ontosight.ai These polyesters are utilized in applications such as plasticizers and polyurethanes. ontosight.ai The reaction proceeds by nucleophilic attack of the hydroxyl group on the carbonyl carbon of the diacid, typically under acidic catalysis or at elevated temperatures, to form an ester linkage with the elimination of water.
While specific kinetic studies for this compound are not extensively documented in publicly available literature, detailed kinetic data for the closely related 1,6-hexanediol (B165255) provide significant insights. The ethyl substituent at the C2 position is expected to introduce steric hindrance, which may lead to a moderate decrease in reaction rates compared to the unsubstituted 1,6-hexanediol.
Enzymatic catalysis, for instance with Novozym 435, has been effectively used for the polycondensation of 1,6-hexanediol with various diesters. mdpi.comnih.gov Studies on these systems reveal that parameters such as temperature, catalyst loading, and vacuum pressure are critical in controlling the molecular weight of the resulting polyester (B1180765). mdpi.comnih.gov For example, in the polycondensation of 1,6-hexanediol and diethyl adipate (B1204190), an oligomerization step of two hours is often sufficient before a secondary polycondensation step under vacuum. mdpi.comnih.gov
Table 1: Reaction Conditions for Polyester Synthesis using 1,6-Hexanediol as a Monomer
| Co-monomer | Catalyst | Temperature (°C) | Reaction Time (h) | Resulting Polymer | Reference |
| Diethyl Adipate | Novozym 435 | 100 | 2 (oligomerization) + 24 (polycondensation) | Poly(hexamethylene adipate) | mdpi.comnih.gov |
| Sebacic Acid | Novozym 435 | 90 | 96 | Poly(hexamethylene sebacate) (Mw = 27,121 g/mol ) | mdpi.com |
| Acrylic Acid | Cationic Resin D072 | 80-110 | 4 | 1,6-Hexanediol diacrylate (93.88% yield) | researchgate.net |
| Spirocyclic Diester | Ti(OBu)₄ | 130 | 25 | Amorphous Polyester (Tg = 12-49 °C) | rsc.org |
The hydroxyl groups of this compound can undergo etherification to form diethers. A prominent example of this type of reaction for diols is the synthesis of diglycidyl ethers via reaction with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst, followed by dehydrochlorination with a base like sodium hydroxide (B78521). This process, well-established for 1,6-hexanediol, yields 1,6-hexanediol diglycidyl ether, a common reactive diluent used to reduce viscosity and enhance flexibility in epoxy resin formulations. A similar transformation is applicable to this compound, which would result in this compound diglycidyl ether.
General etherification methods, such as the Williamson ether synthesis, can also be applied. This involves deprotonating the diol with a strong base to form a dialkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the corresponding diether. The choice of reaction conditions and stoichiometry allows for the synthesis of either mono- or di-ethers.
The primary alcohol functionalities of this compound are susceptible to oxidation to yield aldehydes, carboxylic acids, or lactones, depending on the oxidant and reaction conditions. A noteworthy transformation is the selective aerobic oxidative lactonization of 1,6-diols to produce ε-caprolactones. An efficient dual-catalyst system comprising Fe(NO₃)₃·9H₂O and FeCl₃ with TEMPO as a co-catalyst has been shown to be highly effective for this transformation under mild conditions with oxygen. This method exhibits high chemo- and regioselectivity, driven by the subtle recognition of the steric environment of the two hydroxyl groups. For a non-symmetric diol, this allows for selective oxidation. In the case of this compound, this reaction would lead to the formation of a substituted ε-caprolactone.
Table 2: Dual Iron-Catalyzed Aerobic Oxidative Lactonization of Various 1,6-Diols
| Substrate (1,6-Diol) | Product (ε-Caprolactone) | Yield (%) | Reference |
| 1,6-Hexanediol | ε-Caprolactone | 65 | |
| 3-Methyl-1,6-hexanediol | 4-Methyl-ε-caprolactone | 75 | |
| 3-Phenyl-1,6-hexanediol | 4-Phenyl-ε-caprolactone | 82 | |
| 1-Phenyl-1,6-hexanediol | 7-Phenyl-ε-caprolactone | 78 |
Data adapted from a study on dual iron-catalyzed selective aerobic lactonization of 1,6-diols.
Conversely, the hydroxyl groups of this compound are already in a reduced state and are not readily susceptible to further reduction. Reduction pathways become relevant for carbonyl derivatives that might be formed from the diol. For instance, if one of the primary alcohols were oxidized to an aldehyde, it could be selectively reduced back to the alcohol using reducing agents like sodium borohydride.
Mechanistic Investigations of this compound Conversions
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and optimizing product yields.
The mechanisms of the reactions of this compound involve several key intermediates and transition states.
Esterification: The acid-catalyzed esterification of the hydroxyl groups proceeds through a well-established mechanism involving a tetrahedral intermediate . The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the diol's hydroxyl group. This attack forms a tetrahedral intermediate, which then undergoes proton transfer and elimination of a water molecule to regenerate the catalyst and form the ester.
Oxidative Lactonization: Mechanistic studies of the dual iron-catalyzed aerobic lactonization of 1,6-diols suggest a process involving a hemiacetal intermediate . In this pathway, one of the terminal hydroxyl groups is first oxidized to an aldehyde. The second hydroxyl group then undergoes an intramolecular attack on the aldehyde carbonyl to form a cyclic hemiacetal. This intermediate is subsequently oxidized to the final ε-caprolactone product. The presence of FeCl₃ as a cocatalyst is critical for both reactivity and selectivity, potentially by forming a bulkier catalytic species that can differentiate between the two hydroxyl groups in non-symmetrical diols.
The choice of solvent can significantly impact the rate and mechanism of reactions involving this compound by influencing the stability of reactants, transition states, and intermediates. wikipedia.org
Polarity and Solvation: The rate of a reaction can be accelerated or decelerated depending on how the solvent stabilizes the transition state relative to the reactants. wikipedia.org For reactions where the transition state is more polar than the reactants (e.g., Sₙ2 reactions), a polar solvent will increase the reaction rate by stabilizing the charged transition state. libretexts.org Conversely, if the reactants are more stabilized by the solvent than the transition state, the rate will decrease. wikipedia.org In the case of this compound, polar protic solvents like water or methanol (B129727) can form hydrogen bonds with the hydroxyl groups, which can reduce their nucleophilicity and slow down reactions where the hydroxyl group acts as a nucleophile. libretexts.orgbyjus.com
Viscosity: Highly viscous solvents can decrease reaction rates by slowing the diffusion of reactant molecules, thus reducing the frequency of collisions between them. libretexts.org
Therefore, optimizing a chemical transformation of this compound requires careful consideration of the solvent's properties to control solubility, stabilize desired intermediates, and facilitate the desired reaction pathway.
Stereochemical Outcomes of this compound Reactions
The structure of this compound, with a chiral center at the second carbon (C2), introduces stereochemical considerations into its reactions. The molecule exists as a racemic mixture of two enantiomers, (R)-2-ethyl-1,6-hexanediol and (S)-2-ethyl-1,6-hexanediol. Consequently, reactions involving this chiral center or the differential reactivity of the two primary hydroxyl groups can lead to various stereochemical outcomes.
When this compound reacts with chiral, non-racemic reagents or catalysts, the two enantiomers may react at different rates, a process known as kinetic resolution. This can lead to the formation of diastereomeric products and the enrichment of one enantiomer in the unreacted starting material.
Furthermore, the two primary hydroxyl groups at the C1 and C6 positions are diastereotopic. They reside in chemically non-equivalent environments due to the presence of the nearby chiral center at C2. The C1 hydroxyl group is sterically more hindered by the adjacent ethyl group compared to the C6 hydroxyl group. This inherent asymmetry means that stereoselective transformations can, in principle, differentiate between these two positions. For instance, an enzymatic or chiral catalyst-mediated reaction could selectively functionalize one hydroxyl group over the other, leading to a single diastereomer.
While the principles of stereoselective synthesis are applicable, specific research detailing the stereochemical outcomes of reactions involving this compound is not extensively documented in publicly available literature. The potential for generating specific stereoisomers remains a subject for further investigation, leveraging modern asymmetric synthesis and catalysis techniques.
Derivatization Chemistry of this compound
The two hydroxyl groups of this compound are primary functional groups that serve as versatile handles for a wide range of chemical modifications. Derivatization can be used to alter the compound's physical and chemical properties, such as its solubility, boiling point, and reactivity, making it suitable for various applications, including the synthesis of polyesters and polyurethanes. ontosight.ai
Synthesis of Alkoxy and Aryloxy Derivatives
Alkoxy and aryloxy derivatives, or ethers, of this compound can be synthesized through several standard etherification methods, with the Williamson ether synthesis being the most common. This method involves the reaction of an alkoxide, formed by deprotonating the diol with a strong base, with an alkyl or aryl halide.
The reaction typically proceeds in two steps:
Deprotonation: The diol is treated with a strong base, such as sodium hydride (NaH) or an alkali metal hydroxide, to form the corresponding mono- or di-alkoxide. The choice of base and stoichiometry can be used to control the degree of deprotonation.
Nucleophilic Substitution: The resulting alkoxide(s) act as a nucleophile and displace a halide from an alkyl halide (e.g., ethyl bromide) or a suitably activated aryl halide to form the ether linkage.
Controlling the reaction to achieve mono- or di-etherification can be challenging due to the similar reactivity of the two primary hydroxyl groups. However, using a stoichiometric amount of base and alkylating agent can favor the formation of the mono-alkoxy derivative. To produce the di-alkoxy derivative, an excess of both base and alkylating agent is typically employed.
| Derivative Type | General Reaction | Reagents | Potential Products |
|---|---|---|---|
| Mono-alkoxy | Williamson Ether Synthesis | 1. Base (e.g., NaH), ~1 eq. 2. Alkyl Halide (R-X), ~1 eq. | 1-Alkoxy-2-ethyl-6-hydroxyhexane & 6-Alkoxy-2-ethyl-1-hydroxyhexane |
| Di-alkoxy | 1. Base (e.g., NaH), >2 eq. 2. Alkyl Halide (R-X), >2 eq. | 1,6-Dialkoxy-2-ethylhexane | |
| Aryloxy | Nucleophilic Aromatic Substitution | 1. Base (e.g., NaH) 2. Activated Aryl Halide (Ar-X) | Mono- or Di-aryloxy derivatives |
Formation of Cyclic Compounds from this compound
The linear, bifunctional nature of this compound makes it a suitable precursor for the synthesis of various cyclic compounds, primarily through intramolecular reactions.
Oxidative Lactonization: One of the key transformations for 1,6-diols is oxidative lactonization to form ε-caprolactones. This process involves the selective oxidation of one hydroxyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization) with the remaining hydroxyl group. For a non-symmetrical diol like this compound, a major challenge is achieving regioselectivity—that is, controlling which of the two hydroxyl groups is oxidized.
Recent research on other 1,6-diols has shown that catalyst systems can be designed to differentiate between sterically non-equivalent hydroxyl groups. For example, a dual iron-catalyst system using Fe(NO₃)₃·9H₂O and FeCl₃ with TEMPO as a co-catalyst has been reported for the highly selective aerobic oxidative lactonization of non-symmetric 1,6-diols. acs.org The addition of FeCl₃ is thought to create a bulkier catalyst that can sterically differentiate between the two hydroxyl groups, favoring the oxidation of the less hindered one. acs.org In the case of this compound, this would likely be the C6 hydroxyl group, which is further from the sterically demanding ethyl group at the C2 position. This would lead to the formation of α-ethyl-ε-caprolactone.
Biocatalytic methods using alcohol dehydrogenases (ADH) also present a promising route for the oxidative lactonization of 1,6-diols to ε-caprolactone. researchgate.net
| Catalyst System | Reaction Type | Potential Product from this compound | Reference |
|---|---|---|---|
| Fe(NO₃)₃·9H₂O / FeCl₃ / TEMPO / O₂ | Aerobic Oxidative Lactonization | α-Ethyl-ε-caprolactone | acs.org |
| (p-cymene)RuCl₂(L) complexes | Catalytic Oxidation | α-Ethyl-ε-caprolactone | rsc.org |
| Alcohol Dehydrogenase (ADH) | Biocatalytic Oxidative Lactonization | α-Ethyl-ε-caprolactone | researchgate.net |
Intramolecular Dehydration (Cyclic Ether Formation): Under acidic conditions and heat, this compound can undergo intramolecular dehydration to form a cyclic ether. The most likely product would be a seven-membered ring, 3-ethyloxepane. This reaction proceeds via protonation of one hydroxyl group, followed by nucleophilic attack by the other hydroxyl group and elimination of a water molecule.
Polymerization Science and Advanced Materials Utilizing 2 Ethyl 1,6 Hexanediol
2-Ethyl-1,6-hexanediol as a Monomer in Polymer Synthesis
As a diol, this compound is a bifunctional monomer capable of participating in step-growth polymerization reactions. Its two hydroxyl groups react with other complementary functional groups to build polymer chains.
Incorporation into Polyester (B1180765) Architectures
This compound is utilized in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. ontosight.ai In this process, the hydroxyl groups of the diol react with the carboxylic acid groups to form ester linkages, creating the polyester backbone and releasing a small molecule, typically water. This process is analogous to the synthesis of polyesters from other diols like 1,6-hexanediol (B165255) and adipic acid. ontosight.ainih.gov
The synthesis conditions, such as temperature, time, and the use of a vacuum, are critical in controlling the molecular weight of the resulting polyester. nih.gov Research on the enzymatic polycondensation of 1,6-hexanediol and diethyl adipate (B1204190) demonstrates that factors like enzyme concentration and vacuum levels are the most influential parameters in determining the final number-average molecular weight (Mn). mdpi.com While specific data for this compound is proprietary, the principles of polyesterification are well-established.
Table 1: Representative Parameters Influencing Polyester Molecular Weight (Based on 1,6-Hexanediol System)
| Parameter Varied | Condition | Observed Effect on Molecular Weight (Mn) | Reference |
|---|---|---|---|
| Reaction Time | Increased from 24h to 48h | Mn increased from ~12,000 g·mol⁻¹ to 18,500 g·mol⁻¹ | nih.gov |
| Vacuum | Application of vacuum | Identified as the most influential factor for increasing Mn in solution polymerization | mdpi.com |
| Enzyme Loading | Increased from 1% to 10% | Found to be the most influential parameter for increasing Mn in bulk polymerization | mdpi.com |
Application in Polyurethane Formulations
In the synthesis of polyurethanes, this compound functions as a reactive diol and a chain extender. ontosight.aiatamankimya.com The hydroxyl groups at each end of the molecule react with the isocyanate groups (-NCO) of a diisocyanate monomer, such as 1,6-diisocyanatohexane (HDI), to form the characteristic urethane (B1682113) linkages (-NH-COO-) of the polymer backbone. ontosight.ai This polyaddition reaction builds the polyurethane chain. ontosight.ai
The incorporation of diols like this compound is a key strategy for modifying polyurethane properties. atamankimya.com In some systems, particularly two-package urethane coatings, it can initially act as a viscosity-reducing solvent at room temperature and then react into the polymer matrix during heat curing, which minimizes volatile organic compound (VOC) emissions. penpoly.com
Development of Specialty Polymeric Materials
The specific structure of this compound enables its use in the development of specialty polymers with tailored characteristics for applications such as coatings, adhesives, and elastomers. ontosight.aiontosight.aiontosight.ai By combining it with other monomers, chemists can fine-tune the properties of the final material. For instance, polymers made from its derivatives, such as 1,6-hexanediol diacrylate (HDDA), are used as cross-linking agents in formulations for UV-cured inks and coatings. haz-map.com
Furthermore, diol-based polymers can be used to create advanced functional materials. Research has shown that polymer microspheres based on 1,6-hexanediol diacrylate can be produced to immobilize nanoparticles like TiO2. researchgate.net This creates a composite material with photocatalytic activity that can be easily recovered from water, showcasing a specialty application in environmental remediation. researchgate.net
Impact of this compound on Polymer Properties
The incorporation of this compound into a polymer chain has a direct and predictable impact on the material's physical, mechanical, and thermal properties. This influence stems directly from its molecular structure.
Modulating Polymer Chain Flexibility and Cross-linking Density
The long, linear six-carbon chain of the hexanediol (B3050542) backbone is a primary contributor to the flexibility of the resulting polymer. atamankimya.comchemicalbook.com This aliphatic segment allows for rotational freedom within the polymer chain, which translates to macroscopic flexibility in the final material. ontosight.ai
The pendant ethyl group at the C-2 position is a key structural feature that distinguishes it from the linear 1,6-hexanediol. This side group acts as a branching point that disrupts the regular packing of polymer chains. ontosight.ai This disruption reduces the ability of the polymer to form highly ordered crystalline regions, leading to a more amorphous structure. Increased amorphous content generally enhances flexibility and can improve solubility in certain solvents. ontosight.ai
As a diol, this compound primarily promotes linear chain growth. It does not, by itself, create a chemically cross-linked network. Cross-linking is typically achieved by incorporating monomers with three or more reactive groups (e.g., triols like 2-ethyl-2-(hydroxymethyl)-1,3-propanediol), which form junction points between linear chains. ontosight.aiontosight.ai However, the steric hindrance from the ethyl group influences the cross-linking density when used in combination with such cross-linkers by affecting how the chains can approach each other.
Influence on Thermal and Mechanical Properties of Polymers
The structural effects of this compound directly translate to changes in the thermal and mechanical behavior of the polymer.
Thermal Properties: The disruption in chain packing caused by the ethyl side group typically leads to a lower glass transition temperature (Tg) and melting temperature (Tm) compared to an equivalent polymer made with the linear 1,6-hexanediol. The increased free volume between chains means less thermal energy is required to induce chain mobility (Tg) or break apart crystalline domains (Tm). However, in some composite systems, the inclusion of diol-based polymer networks has been shown to increase thermal degradation temperatures. researchgate.net
Mechanical Properties: The increased flexibility and reduced crystallinity imparted by this compound generally lead to softer, more elastomeric materials. This often results in a lower tensile strength and Young's modulus but a higher elongation at break. nih.govresearchgate.net The ability to tailor these properties is crucial for applications requiring specific hardness, flexibility, and durability, such as in coatings and adhesives. atamankimya.commatthey.com Modifying polymers through methods like radiation crosslinking can further enhance mechanical properties like indentation hardness. researchgate.netmdpi.com
Table 2: Expected Influence of this compound on Polymer Properties vs. 1,6-Hexanediol
| Property | Expected Impact of Ethyl Group | Structural Rationale | Reference |
|---|---|---|---|
| Crystallinity | Decrease | Ethyl group disrupts regular chain packing. | ontosight.ai |
| Flexibility / Elongation | Increase | Reduced crystallinity and long aliphatic backbone increase chain mobility. | atamankimya.comontosight.airesearchgate.net |
| Glass Transition Temp (Tg) | Decrease | Increased free volume between chains due to steric hindrance. | atamankimya.comresearchgate.net |
| Tensile Strength / Hardness | Decrease | Reduced inter-chain forces due to less efficient packing. | nih.govresearchgate.net |
Development of this compound-Based Functional Materials
The unique molecular architecture of this compound, characterized by a primary and a secondary hydroxyl group, along with a flexible eight-carbon backbone featuring an ethyl branch, makes it a valuable monomer in the synthesis of advanced functional materials. This structure provides a distinct combination of reactivity, flexibility, and hydrophobicity that polymer chemists can leverage to tailor the properties of resins, coatings, and specialized polymeric supports.
Role in Resin and Coating Formulations
This compound serves as a critical building block in the production of various polymers, primarily high-performance polyesters and polyurethanes used in resin and coating applications. ontosight.ai Its incorporation into a polymer backbone influences key performance characteristics such as flexibility, hardness, chemical resistance, and viscosity. The presence of the ethyl side chain disrupts polymer chain packing, which can lower the glass transition temperature (Tg) and viscosity while increasing flexibility compared to its linear isomer, 1,6-hexanediol. atamankimya.comthechemco.com
In polyester resins , this compound is used as a co-diol in condensation polymerization with various diacids and other polyols. These complex polyesters are noted for their durability and chemical resistance, making them suitable for demanding coating and adhesive applications. ontosight.ai The specific ratio of this compound to other monomers allows for precise control over the final properties of the resin, such as its tensile strength and degradation characteristics. ontosight.ai
For polyurethane (PU) coatings , the diol reacts with polyisocyanates to form the urethane linkages that constitute the polymer backbone. ontosight.ai The structure of the diol is fundamental to the final properties of the polyurethane. The use of branched diols like this compound can enhance flexibility and improve solubility in coating formulations. This is particularly relevant for developing high-solids coatings with reduced volatile organic compounds (VOCs), as the branched structure helps to lower the viscosity of the prepolymer. Research on the related isomer, 2-ethyl-1,3-hexanediol (B165326), shows its utility in creating polyurethanes for coatings and elastomers where mechanical properties and chemical resistance can be systematically adjusted. ontosight.ai The '2-ethyl' structural motif is a recognized feature in polyurethane chemistry for modifying performance. nih.gov
The table below summarizes the expected influence of incorporating this compound into polyester and polyurethane resins compared to its linear analog, 1,6-hexanediol.
| Property | Influence of 1,6-Hexanediol (Linear) | Expected Influence of this compound (Branched) | Rationale |
| Flexibility | Good | Excellent | The ethyl side chain disrupts crystallinity and increases free volume between polymer chains. |
| Hardness | Good balance with flexibility | Reduced | Increased chain separation and reduced packing density lead to a softer polymer. |
| Viscosity of Prepolymer | Moderate | Lower | The branched structure hinders intermolecular interactions, reducing viscosity. |
| Solvent Solubility | Good | Enhanced | The less regular polymer structure improves solubility in a wider range of solvents. |
| Hydrolysis Resistance | Good | Potentially Improved | The ethyl group adds hydrophobicity, which can shield the ester/urethane linkages from water. |
| Glass Transition (Tg) | Moderate | Lower | The side chain increases molecular mobility, lowering the temperature required for transition. |
Potential in Designing Polymeric Supports for Specific Applications
The development of functional polymeric supports for applications such as solid-phase synthesis, catalysis, or chromatography relies on creating cross-linked networks with controlled morphology, surface chemistry, and mechanical stability. mdpi.com While direct applications of this compound in this area are emerging, its potential can be understood by examining the use of its derivatives and related diols.
Cross-linked polymers are frequently synthesized from multifunctional monomers, such as diacrylates or diglycidyl ethers. By converting this compound into a derivative like This compound diacrylate (EHDDA) or This compound diglycidyl ether (EHDDGE) , it can be used as a cross-linking agent. The structural characteristics of the parent diol are directly translated into the properties of the resulting three-dimensional polymer network.
For instance, the derivative of the linear isomer, 1,6-hexanediol diacrylate (HDDA), is widely used to prepare polymeric microspheres and monolithic stationary phases for chromatography. researchgate.net Using a hypothetical EHDDA as the cross-linker would be expected to yield a polymeric support with distinct properties:
Increased Hydrophobicity: The ethyl group would render the polymer surface more hydrophobic, which could be advantageous for reverse-phase chromatography or for creating supports compatible with non-polar reaction media.
Enhanced Flexibility: The flexible, branched cross-links would result in a less rigid and potentially more solvent-swellable polymer matrix.
Modified Porosity: The disruption of chain packing caused by the ethyl branch could be used to engineer the porous structure of the support, influencing its surface area and mass transfer characteristics.
Research on grafting the diglycidyl ether of 1,6-hexanediol onto surfaces to improve interfacial adhesion in composites demonstrates the role of such molecules in creating functional materials. researchgate.net A diglycidyl ether based on this compound could offer a more flexible and tougher interface in composite materials. Similarly, in solid-phase synthesis, resins built from flexible, branched cross-linkers can exhibit improved swelling properties and reaction kinetics.
The table below outlines the potential properties of a polymeric support cross-linked with a derivative of this compound versus one cross-linked with a derivative of 1,6-hexanediol.
| Support Property | Cross-linker: 1,6-Hexanediol Derivative | Cross-linker: this compound Derivative (Potential) | Application Implication |
| Matrix Polarity | Moderately Polar | Less Polar / More Hydrophobic | Suitable for separation of non-polar analytes; compatibility with organic solvents. |
| Mechanical Rigidity | High | Moderate / More Flexible | Improved mechanical durability under swelling/shrinking cycles. |
| Pore Structure | Regular | Potentially more irregular; higher mesoporosity | Can be tailored for specific separation mechanisms or to accommodate large molecules. |
| Swelling in Organic Solvents | Good | Excellent | Enhanced accessibility of functional sites within the polymer matrix for catalysis or synthesis. |
Advanced Analytical Characterization of 2 Ethyl 1,6 Hexanediol
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Ethyl-1,6-hexanediol. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including the differentiation of isomers. magritek.com By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides a detailed map of the molecule's carbon-hydrogen framework.
For this compound, one would expect a unique set of signals corresponding to the different proton and carbon environments. The presence of a primary alcohol at the 1-position and another at the 6-position, along with an ethyl group at the 2-position, creates a specific pattern of chemical shifts and couplings. In contrast, an isomer like 2-Ethyl-1,3-hexanediol (B165326) would show different chemical shifts for the carbons and protons attached to or near the hydroxyl groups due to their different locations on the hexane (B92381) chain. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (ethyl group) | ~0.9 | ~11 |
| -CH₂- (ethyl group) | ~1.4 | ~23 |
| -CH- (position 2) | ~1.5 | ~45 |
| -CH₂- (positions 3, 4, 5) | 1.3 - 1.6 | 25 - 35 |
| -CH₂OH (position 1) | ~3.5 | ~65 |
| -CH₂OH (position 6) | ~3.6 | ~63 |
| -OH | Variable | - |
Note: Predicted values are based on standard chemical shift tables and comparison with similar structures. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ range. While a specific spectrum for this compound is not widely published, data for its isomer, 2-Ethyl-1,3-hexanediol, from the NIST WebBook can provide a comparative reference. nist.govchemicalbook.com
Raman Spectroscopy: In a Raman spectrum of this compound, the C-H stretching and bending vibrations would also be prominent. The C-C backbone of the hexanediol (B3050542) chain would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy can be particularly useful for examining the skeletal vibrations of the carbon chain.
Table 2: Expected IR and Raman Active Functional Group Vibrations for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |
| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |
| C-H (sp³) | Bending | 1350-1480 | 1350-1480 |
| C-O | Stretching | 1000-1200 | 1000-1200 |
| C-C | Stretching | Weak | 800-1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to assess the purity of a substance by measuring its absorption of UV or visible light. gdckulgam.edu.in Compounds with chromophores, which are light-absorbing functional groups, are readily detected by this method. gdckulgam.edu.in
This compound does not possess any significant chromophores in its structure, as it is a saturated aliphatic diol. Therefore, it is not expected to show any strong absorbance in the standard UV-Vis range (200-800 nm). This characteristic can be leveraged for purity assessment. The absence of absorbance peaks in the UV region can indicate the absence of UV-active impurities, such as aromatic compounds or molecules with conjugated double bonds. shimadzu.comveeprho.com
For quantitative analysis of purity, an indirect method could be employed. This might involve derivatizing the alcohol with a UV-active reagent to form a chromophoric product whose concentration can be measured. Alternatively, UV-Vis spectroscopy can be used to quantify certain impurities directly if they possess a chromophore. nih.gov For instance, the presence of certain carbonyl-containing degradation products could be detected.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. The choice of technique depends on the volatility and polarity of the analyte and the matrix in which it is present.
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being a diol, has a higher boiling point than many other C8 compounds but can be analyzed by GC, often with derivatization to increase its volatility. A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons. researchgate.net
For the analysis of diols like 1,6-hexanediol (B165255), a GsBP-5 column, which has a low column bleed and an inert surface, has been shown to be effective. gs-tek.com A similar column could be employed for this compound. The oven temperature would need to be programmed to elute the diol effectively.
Table 3: Hypothetical Gas Chromatography (GC-FID) Method for this compound
| Parameter | Condition |
| Column | GsBP-5 (or similar mid-polarity column), 30 m x 0.32 mm x 0.25 µm |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
Note: These are hypothetical conditions and would require optimization for the specific application.
High-Performance Liquid Chromatography (HPLC) for Diol Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC. For the analysis of polar compounds like diols, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice. nih.govchromatographyonline.comhplc.euwaters.com
A diol-functionalized silica (B1680970) column (Diol column) can be used in HILIC mode to separate polar analytes. glsciences.com The mobile phase typically consists of a high percentage of an organic solvent like acetonitrile (B52724) with a smaller amount of an aqueous buffer. This allows for the retention and separation of hydrophilic compounds. Alternatively, reversed-phase HPLC using a C8 or C18 column can be used, potentially with a mobile phase containing a significant aqueous component. glsciences.comsielc.comglsciencesinc.com
Table 4: Potential High-Performance Liquid Chromatography (HPLC) Method for this compound
| Parameter | Condition |
| Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | Diol-functionalized silica (e.g., Inertsil Diol), 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v) with a buffer (e.g., ammonium (B1175870) formate) |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
Note: These conditions are illustrative and would need to be optimized.
Hyphenated Techniques for Enhanced Resolution (e.g., GC-MS)
Hyphenated analytical techniques, which combine two or more separation and detection methods, offer superior analytical performance compared to standalone methods. For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful hyphenated technique for its separation and identification.
In this technique, the sample is first vaporized and introduced into the gas chromatograph. The GC column, often a capillary column with a specific stationary phase (e.g., GsBP-5), separates the components of the mixture based on their boiling points and interactions with the phase. gs-tek.com Compounds with lower boiling points and weaker interactions travel through the column faster. This compound, with a boiling point between 241-249 °C, is well-suited for GC analysis. sigmaaldrich.com
As the separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. The MS then ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. This process generates a unique mass spectrum for each component, which acts as a chemical fingerprint. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound. researchgate.net
GC-MS is not only used for identifying the main component but is also highly effective for detecting and identifying volatile and semi-volatile impurities that may be present in the this compound sample. researchgate.net The high resolution of the capillary GC column can separate structurally similar impurities, such as isomers or by-products from the synthesis process, allowing for their individual detection and characterization by the mass spectrometer.
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry is an indispensable tool for the molecular identification of this compound and for creating a detailed profile of its impurities. The technique provides fundamental information about the molecule's mass and its structural features through fragmentation analysis.
Upon introduction into the mass spectrometer, typically using an electron ionization (EI) source in conjunction with GC, the this compound molecules are bombarded with high-energy electrons. scielo.br This process removes an electron from the molecule, creating a positively charged molecular ion (M⁺•). The mass-to-charge ratio of this molecular ion corresponds to the molecular weight of the compound. For this compound (C8H18O2), the nominal molecular weight is 146 g/mol . nih.gov
While standard mass spectrometry provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, typically to four or five decimal places. usp.br This precision is critical for unambiguously determining the elemental composition of a compound.
For this compound, the theoretical monoisotopic mass is calculated from the sum of the exact masses of its most abundant isotopes (¹²C, ¹H, ¹⁶O). HRMS analysis would be used to experimentally measure this mass. A close match between the measured accurate mass and the theoretical mass provides definitive confirmation of the molecular formula, C8H18O2. This capability helps to distinguish this compound from other compounds that might have the same nominal mass but a different elemental formula. nih.gov
Table 1: Accurate Mass Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C8H18O2 | nih.gov |
| Nominal Mass | 146 g/mol | nih.gov |
| Monoisotopic Mass (Theoretical) | 146.130679813 Da | nih.gov |
| Technique for Confirmation | High-Resolution Mass Spectrometry (HRMS) |
The energy imparted during the electron ionization process not only forms the molecular ion but also causes it to break apart into smaller, charged fragments. The pattern of these fragments is highly reproducible and characteristic of the molecule's specific structure. Analysis of this fragmentation pattern is a cornerstone of structural elucidation in mass spectrometry.
For this compound, the fragmentation would be predicted to occur at the weakest bonds and lead to stable fragments. Key fragmentation pathways for diols include:
Loss of Water: Cleavage of a C-O bond and a C-H bond on an adjacent carbon, resulting in a fragment ion with a mass of [M-18]⁺•.
Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For the primary alcohol at position 1, this would result in the loss of a CH2OH radical, leading to a significant ion.
Cleavage of the Carbon Chain: Fragmentation can occur along the hexyl chain, producing a series of characteristic alkyl and oxygen-containing ions.
By examining the mass-to-charge ratios of the most abundant fragment ions in the spectrum, analysts can piece together the structural puzzle and confirm the connectivity of the atoms, including the positions of the ethyl group and the two hydroxyl groups. This pattern is then compared against spectral libraries, such as the NIST Mass Spectrometry Data Center collection, which contains spectra for thousands of compounds, including isomers like 2-Ethyl-1,3-hexanediol. nist.govnih.gov
Table 2: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 128 | [M - H₂O]⁺• | Loss of a water molecule |
| 115 | [M - CH₂OH]⁺ | Alpha-cleavage at the C1-C2 bond |
| 97 | [M - H₂O - CH₂CH₃]⁺ | Loss of water and an ethyl radical |
| 87 | [CH(CH₂CH₃)CH₂OH]⁺ or [CH₂(CH₂)₃CH₂OH]⁺ | Cleavage of the C2-C3 or C5-C6 bond |
| 71 | [M - H₂O - C₄H₉]⁺ | Loss of water and a butyl radical |
| 43 | [C₃H₇]⁺ | Alkyl fragment (propyl) |
This detailed analysis of fragmentation patterns provides the definitive structural confirmation required for rigorous quality control and chemical research.
Theoretical and Computational Studies on 2 Ethyl 1,6 Hexanediol
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For 2-Ethyl-1,6-hexanediol, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics with a high degree of accuracy.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for studying molecular systems. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electron density of a system to determine its properties.
While specific ab initio or DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established and can be applied to this molecule. DFT, in particular, offers a balance between computational cost and accuracy, making it a popular choice for studying molecules of this size. researchgate.net Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)) are routinely used to optimize the molecular geometry and calculate electronic properties. acs.org
For this compound, DFT calculations would typically start with an initial guess of the molecular structure, which is then optimized to find the lowest energy conformation. These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential can be determined. These properties are crucial for understanding the reactivity of the molecule.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H18O2 | researchgate.net |
| Molecular Weight | 146.23 g/mol | researchgate.net |
| XLogP3-AA (Lipophilicity) | 1.1 | researchgate.net |
| Hydrogen Bond Donor Count | 2 | researchgate.net |
| Hydrogen Bond Acceptor Count | 2 | researchgate.net |
| Rotatable Bond Count | 7 | researchgate.net |
| Exact Mass | 146.130679813 Da | researchgate.net |
| Topological Polar Surface Area | 40.5 Ų | researchgate.net |
| Heavy Atom Count | 10 | researchgate.net |
| Complexity | 64.3 | researchgate.net |
This data is based on computational predictions available in the PubChem database. researchgate.net
Conformational Analysis and Energy Landscapes
The flexibility of the hexane (B92381) chain and the presence of the ethyl group in this compound give rise to a complex conformational landscape with numerous possible spatial arrangements of the atoms. Conformational analysis aims to identify the most stable conformers and to map the energy landscape of the molecule.
Computational methods, particularly DFT and ab initio calculations, are essential for exploring this landscape. By systematically rotating the single bonds within the molecule and calculating the energy for each conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For long-chain diols, intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in determining the most stable conformations. researchgate.netnih.gov The presence of the ethyl group at the C2 position introduces additional steric hindrance, which will influence the preferred conformations of the carbon backbone.
Studies on similar molecules, such as 1,6-hexanediol (B165255), have shown that a variety of folded and extended conformations can exist, with the relative energies depending on the balance between van der Waals interactions and potential intramolecular hydrogen bonds. nih.gov For this compound, it is expected that the most stable conformers would seek to minimize steric repulsion from the ethyl group while potentially allowing for favorable intramolecular interactions.
Prediction of Spectroscopic Signatures
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions can aid in the identification and characterization of the molecule.
DFT methods can be used to calculate the NMR chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms. nih.govresearchgate.net The calculated shifts, when compared with experimental data, can help to confirm the molecular structure and assign the peaks in the experimental spectrum. The accuracy of these predictions has been shown to be quite high, especially when appropriate computational methods and basis sets are used. nih.gov
Similarly, vibrational frequencies corresponding to the modes of motion in the molecule can be calculated using DFT. These frequencies can be correlated with the peaks observed in an IR spectrum. For diols, the O-H stretching frequency is particularly sensitive to hydrogen bonding, and its calculated value can provide insights into the presence and strength of intramolecular hydrogen bonds. researchgate.netnih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are the preferred method for investigating the behavior of a molecule in a condensed phase, such as in a solvent or in the presence of other molecules.
Solvent Effects on this compound Behavior
The behavior of this compound in a solvent is governed by its interactions with the solvent molecules. MD simulations can model these interactions explicitly by placing a molecule of this compound in a box of solvent molecules and calculating the forces between all atoms over time.
Given the amphiphilic nature of this compound, with its nonpolar hydrocarbon chain and polar hydroxyl groups, its behavior in different solvents will vary significantly. In a polar solvent like water, the hydroxyl groups will form hydrogen bonds with water molecules, while the hydrocarbon backbone will experience hydrophobic interactions. MD simulations of similar alcohol-water mixtures, such as ethanol-water, have provided detailed insights into the structure of the solvation shell and the dynamics of hydrogen bonding. researchgate.netresearchgate.netnih.govacs.orgarxiv.org These studies show that the alcohol molecules can influence the hydrogen bond network of the surrounding water. For this compound in water, it is expected that a structured hydration shell would form around the nonpolar parts of the molecule.
In nonpolar solvents, the interactions would be dominated by weaker van der Waals forces. The flexibility of the this compound molecule would allow it to adopt various conformations in solution.
Interactions with Other Chemical Species
This compound is a key building block in the synthesis of polymers like polyesters and polyurethanes. researchgate.netontosight.ai MD simulations can be employed to study the interactions between this compound and other monomers or polymer chains.
For instance, in the formation of polyurethanes, this compound reacts with isocyanates. MD simulations could model the initial non-covalent interactions and orientations between the diol and isocyanate molecules, providing insights into the pre-reaction complex. Studies on urethane (B1682113) formation have utilized computational methods to understand the reaction mechanisms and the role of catalysts. mdpi.comresearchgate.net
Furthermore, the interaction of this compound with existing polymer matrices is relevant to its use as a plasticizer. MD simulations can reveal how the diol molecules distribute within a polymer, how they affect the polymer chain dynamics, and the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals interactions) between the diol and the polymer. nih.gov Research on the interaction of various small molecules with polymers provides a framework for understanding how this compound would behave in such systems. researchgate.net
: Reaction Modeling and Prediction of Reaction Pathways
Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into reaction mechanisms, catalyst behavior, and product distributions. While extensive theoretical and computational studies have been conducted on various diols, particularly in the context of biomass conversion and polymer precursors, specific research focusing exclusively on this compound is not extensively documented in publicly available literature. However, by applying the principles and methodologies from related systems, a theoretical framework for understanding the reaction pathways leading to this compound can be constructed.
Computational Elucidation of Catalytic Mechanisms
The synthesis of specialty diols like this compound often involves complex catalytic processes such as hydroformylation, aldol (B89426) condensation followed by hydrogenation, or the ring-opening of cyclic ethers. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these reactions at a molecular level.
For a hypothetical synthesis of this compound, computational studies would typically focus on:
Catalyst-Substrate Interactions: Modeling the adsorption and interaction of reactants, such as an ethyl-substituted C6 unsaturated aldehyde or a related precursor, onto the surface of a heterogeneous catalyst or with a homogeneous metal complex. The binding energies and geometries of these interactions are crucial in determining the initial steps of the catalytic cycle.
Reaction Energy Profiles: Constructing detailed potential energy surfaces for the entire reaction pathway. This provides a comprehensive view of the energy changes throughout the reaction, highlighting the most favorable pathways and identifying potential side reactions.
In the context of producing a branched diol like this compound, a key area for computational investigation would be the regioselectivity of the catalytic process. For instance, in a hydroformylation-based route, the addition of the formyl group to an unsymmetrical olefin can lead to either a linear or a branched aldehyde precursor. Computational modeling can predict the preference for one isomer over the other by comparing the activation energies of the respective transition states.
A generalized example of how computational data could be presented for a catalytic step is shown in the table below. This hypothetical data illustrates the comparison of different catalytic systems for a key reaction step.
| Catalyst System | Reactant Adsorption Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Desorption Energy (kcal/mol) |
| Rh-based complex | -15.2 | 25.8 | -10.5 |
| Co-based catalyst | -12.8 | 28.1 | -9.2 |
| Ni-doped Zeolite | -18.5 | 22.4 | -12.1 |
| Note: This table is illustrative and based on general principles of catalytic modeling, not on specific experimental data for this compound. |
Prediction of Product Selectivity and Yields
Building upon the mechanistic insights from reaction modeling, computational chemistry can also be employed to predict product selectivity and yields under various reaction conditions. This predictive capability is invaluable for process optimization, reducing the need for extensive and costly experimental screening.
The prediction of selectivity in the synthesis of this compound would likely focus on:
Regioselectivity: As mentioned, controlling the position of functional group addition is critical for obtaining the desired branched structure. Computational models can assess the electronic and steric factors that govern regioselectivity, guiding the design of catalysts with specific ligand architectures or pore structures to favor the formation of the ethyl-branched isomer.
Chemoselectivity: In reactions involving multifunctional molecules, achieving high chemoselectivity towards the desired product is a significant challenge. For example, during the hydrogenation of an unsaturated dialdehyde (B1249045) precursor to this compound, it is crucial to selectively reduce the aldehyde and alkene functionalities without causing hydrogenolysis of the C-O bonds. Computational models can help in understanding how different catalyst surfaces or active sites interact with the various functional groups, thereby predicting the most likely reaction outcomes.
Stereoselectivity: While not always a primary concern for industrial applications of this compound, computational methods can also predict the stereochemical outcome of a reaction, which is important for certain specialty chemical applications.
The following table provides a hypothetical example of how computational predictions for product selectivity might be presented for the synthesis of a C8 diol mixture.
| Catalyst | Predicted Selectivity for this compound (%) | Predicted Selectivity for n-Octanediol (%) | Predicted Byproduct Formation (%) |
| Catalyst A (Rh/phosphine) | 75 | 20 | 5 |
| Catalyst B (Ru/N-heterocyclic carbene) | 60 | 35 | 5 |
| Catalyst C (Modified Zeolite) | 85 | 10 | 5 |
| Note: This table is a hypothetical representation to illustrate the concept of predictive modeling for product selectivity and is not based on actual experimental results for this compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
